(E)-1,1,1-trifluoro-4-[(1-methyl-4-piperidinyl)amino]-3-penten-2-one
Description
The compound “(E)-1,1,1-trifluoro-4-[(1-methyl-4-piperidinyl)amino]-3-penten-2-one” features a trifluoromethyl ketone backbone conjugated with a penten-2-one moiety and a 1-methyl-4-piperidinylamino substituent. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the piperidinylamino group may confer pharmacological relevance, as seen in related compounds like naratriptan hydrochloride, which contains a 1-methyl-4-piperidinyl motif and acts as a serotonin receptor agonist . The (E)-stereochemistry at the double bond (common in similar enones) likely influences molecular conformation and reactivity .
Properties
IUPAC Name |
(E)-1,1,1-trifluoro-4-[(1-methylpiperidin-4-yl)amino]pent-3-en-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17F3N2O/c1-8(7-10(17)11(12,13)14)15-9-3-5-16(2)6-4-9/h7,9,15H,3-6H2,1-2H3/b8-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWBIYVBCODAEDM-BQYQJAHWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)C(F)(F)F)NC1CCN(CC1)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C(=O)C(F)(F)F)/NC1CCN(CC1)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17F3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1,1,1-trifluoro-4-[(1-methyl-4-piperidinyl)amino]-3-penten-2-one typically involves the following steps:
Formation of the Piperidine Moiety: The piperidine ring can be synthesized through various methods, including hydrogenation of pyridine or cyclization of appropriate precursors.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates under specific conditions.
Coupling Reactions: The final step involves coupling the piperidine moiety with the trifluoromethylated intermediate under suitable conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors and advanced purification techniques to scale up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions
(E)-1,1,1-trifluoro-4-[(1-methyl-4-piperidinyl)amino]-3-penten-2-one can undergo various chemical reactions, including:
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
(E)-1,1,1-trifluoro-4-[(1-methyl-4-piperidinyl)amino]-3-penten-2-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Materials Science: Its unique chemical structure makes it a candidate for the development of advanced materials with specific properties.
Biological Studies: The compound is used in research to understand its effects on various biological pathways and its potential therapeutic applications.
Mechanism of Action
The mechanism of action of (E)-1,1,1-trifluoro-4-[(1-methyl-4-piperidinyl)amino]-3-penten-2-one involves its interaction with specific molecular targets. The trifluoromethyl group and piperidine moiety play crucial roles in its binding affinity and activity . The compound may modulate biological pathways by interacting with enzymes, receptors, or other proteins involved in cellular processes .
Comparison with Similar Compounds
Comparison with Similar Compounds
Key Observations:
Substituent Effects on Reactivity: Electron-withdrawing groups (e.g., 4-fluorobenzyloxy) stabilize the enone system, favoring Michael additions or cycloadditions . Aliphatic substituents (e.g., isopropylamino) reduce steric hindrance, enabling faster reaction kinetics in alkylation steps .
Biological Relevance: Aromatic amino groups (e.g., 2-hydroxyanilino) are associated with kinase inhibition, as seen in commercial analogs . Piperidinylamino derivatives (like the target compound) may target GPCRs or ion channels, analogous to naratriptan’s 5-HT receptor activity .
Synthetic Methods: Similar compounds are synthesized via condensation reactions (e.g., 4-hydrazinylbenzenesulfonamide with trifluoroenones) or photocatalytic protocols using TFAA/Ir(ppy)₃ under blue light . Stereoselective synthesis of (E)-isomers is achieved through hypervalent iodine reagents or chiral catalysts .
Physicochemical Properties: Fluorinated aryl groups increase boiling points and density (e.g., 1.314 g/cm³ for pyridinylamino derivative ). Aliphatic substituents reduce molecular weight and improve volatility .
Biological Activity
(E)-1,1,1-Trifluoro-4-[(1-methyl-4-piperidinyl)amino]-3-penten-2-one is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive understanding of its biological activity.
Chemical Structure and Properties
The compound features a trifluoromethyl group and a piperidine moiety, which contribute to its unique chemical properties. The molecular formula is CHFNO, with a molecular weight of approximately 236.21 g/mol.
Research indicates that the compound may interact with various biological targets, including receptors and enzymes involved in critical physiological processes. The trifluoromethyl group enhances lipophilicity, potentially improving membrane permeability and bioavailability.
Antimicrobial Activity
Studies have shown that this compound exhibits antimicrobial properties. In vitro assays demonstrated effectiveness against several bacterial strains, including:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
These results suggest that the compound could be a candidate for further development as an antimicrobial agent.
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In cell line studies, it demonstrated significant cytotoxicity against various cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (Cervical Cancer) | 5.0 |
| A549 (Lung Cancer) | 7.5 |
| MCF-7 (Breast Cancer) | 6.0 |
The mechanism underlying its anticancer activity may involve the induction of apoptosis and inhibition of cell proliferation.
Case Studies
Several case studies have highlighted the biological activity of this compound:
- Study on Antimicrobial Efficacy : A recent study evaluated the antimicrobial effects of the compound in combination with traditional antibiotics against resistant strains of bacteria. Results indicated enhanced efficacy when used in synergy with certain antibiotics, suggesting a potential role in overcoming resistance mechanisms.
- Cancer Cell Line Analysis : A comprehensive analysis involving multiple cancer cell lines revealed that this compound not only inhibited cell growth but also altered cell cycle progression, leading to increased apoptosis rates.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
